

7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline synthesis pathway

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Compound of Interest

Compound Name: 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline

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An In-depth Technical Guide to the Synthesis of **7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline**

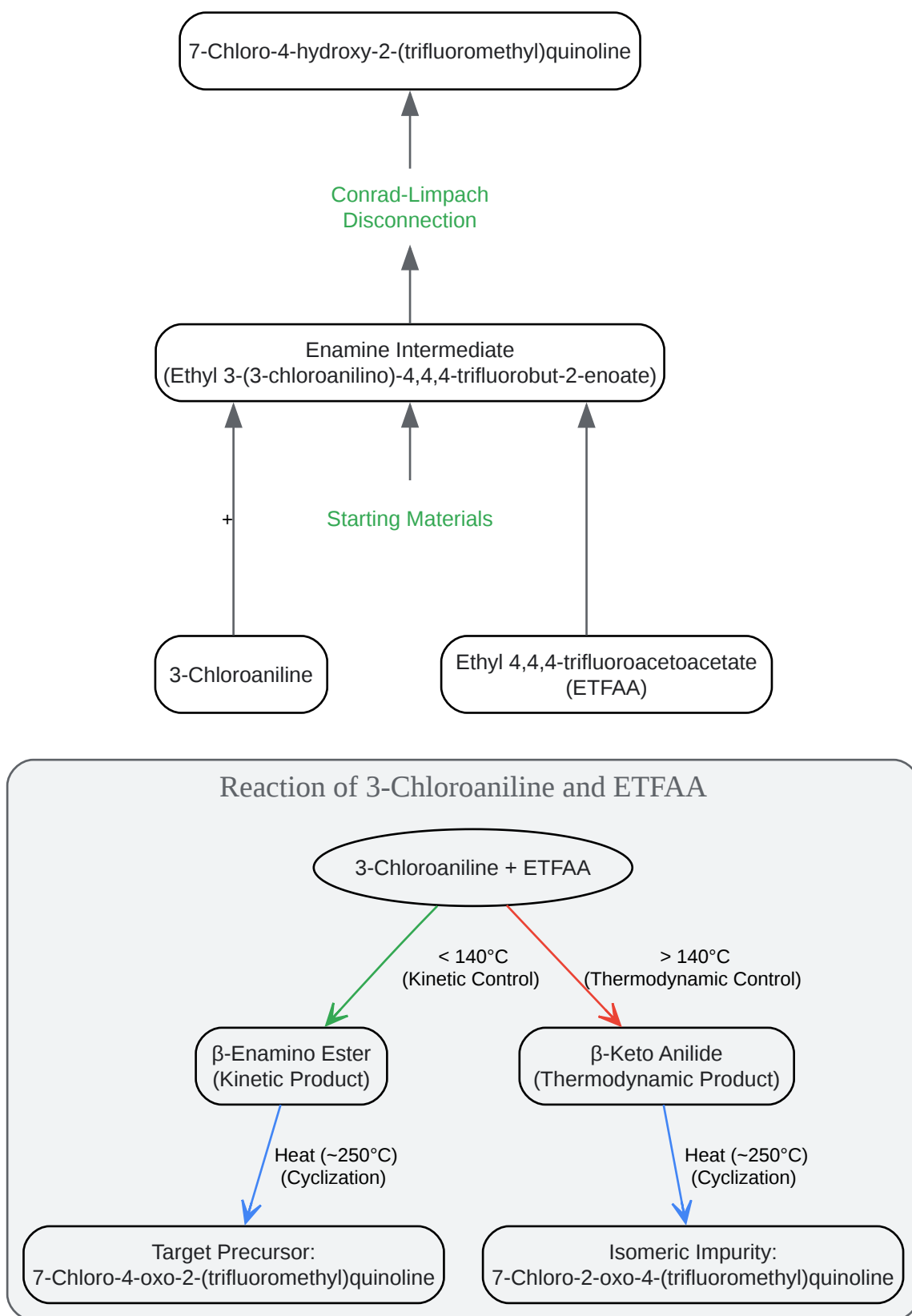
Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for **7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, with the 7-chloro substitution being a key feature of antimalarial drugs like chloroquine, and the 2-(trifluoromethyl) group known to enhance metabolic stability and cell permeability.^[1] This document is intended for researchers, chemists, and professionals in drug development, offering a detailed exploration of the most efficient and scientifically sound synthesis strategy, grounded in the principles of the Conrad-Limpach-Knorr reaction. We will delve into the mechanistic rationale behind experimental choices, provide detailed protocols, and present comparative data to guide laboratory practice.

Introduction and Retrosynthetic Analysis

The synthesis of functionalized quinolines has been a central theme in organic chemistry for over a century.^{[2][3]} The target molecule, **7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline** (CAS No. 57124-20-6)^{[4][5]}, combines three critical pharmacophores. Its synthesis is most logically approached through a convergent strategy that builds the quinoline core from two primary precursors.

A retrosynthetic analysis points to the Conrad-Limpach reaction as the most direct route.^{[6][7]} This involves the condensation of a substituted aniline with a β -ketoester, followed by a high-temperature intramolecular cyclization. The key disconnection is made across the N1-C2 and C4-C4a bonds of the quinoline ring, leading back to 3-chloroaniline and ethyl 4,4,4-trifluoroacetoacetate (ETFAA).



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